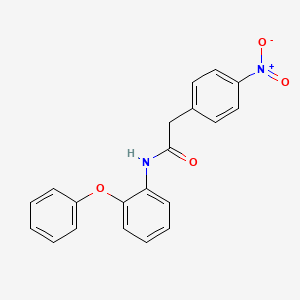
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide, also known as NPPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acetanilide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide is related to its ability to selectively detect NO. This compound contains a nitrophenyl group that is sensitive to NO and undergoes a chemical reaction when exposed to NO. This reaction results in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for NO detection, this compound has been shown to have antioxidant properties and has been used to study the role of oxidative stress in various disease states. This compound has also been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide is its high selectivity for NO detection. This selectivity allows for accurate detection of NO in biological samples without interference from other compounds. However, one of the limitations of this compound is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence properties of this compound and may lead to inaccurate results.
Orientations Futures
There are several future directions for research involving 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide. One area of research is the development of new fluorescent probes based on the structure of this compound. These new probes could have improved selectivity and sensitivity for NO detection. Another area of research is the use of this compound in the study of the role of NO in various disease states, such as cancer and cardiovascular disease. Additionally, the use of this compound in the development of new therapeutics for these diseases should also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively detect NO has made it a valuable tool in the study of various physiological processes. While there are limitations to its use, the future directions for research involving this compound are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide involves the reaction of 4-nitroaniline and 2-phenoxybenzoic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using recrystallization techniques. This synthesis method has been optimized to yield high purity this compound with minimal impurities.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is as a fluorescent probe for the detection of nitric oxide (NO). This compound has been shown to selectively detect NO in biological samples and has been used to study the role of NO in various physiological processes.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(14-15-10-12-16(13-11-15)22(24)25)21-18-8-4-5-9-19(18)26-17-6-2-1-3-7-17/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYSKQBDGKZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)

![5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5805995.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)


![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)

